2-Amino-4-methoxy-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-3-methylbutanamide is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a methoxy group, and a methyl group attached to a butanamide backbone .
Vorbereitungsmethoden
The synthesis of 2-Amino-4-methoxy-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutanamide with methoxyamine under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-3-methylbutanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methoxy-3-methylbutanamide can be compared with other similar compounds such as:
3-Amino-4-methoxyacetanilide: Both compounds have methoxy and amino groups, but differ in their backbone structure.
4-Amino-2,6-dimethoxypyrimidine: This compound also contains methoxy groups but has a pyrimidine ring instead of a butanamide backbone.
N-Methoxy-2-amino-3-methylbutanamide: Similar in structure but with different substitution patterns.
Eigenschaften
Molekularformel |
C6H14N2O2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-amino-4-methoxy-3-methylbutanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
YWYFFIWDZJYGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.